2-Bromo-3,5-dichlorobenzaldehyde

Description

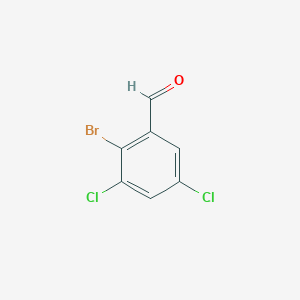

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5-dichlorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIXEEGWEVEHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3,5 Dichlorobenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles, and is readily oxidized or reduced. The presence of electron-withdrawing bromine and chlorine atoms on the benzene (B151609) ring further enhances the electrophilicity of the carbonyl carbon. smolecule.com

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of 2-Bromo-3,5-dichlorobenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-Bromo-3,5-dichlorobenzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are often employed for this purpose. smolecule.com For instance, the oxidation of the related compound, 2-bromo-3,5-dichlorobenzyl alcohol, to 2-bromo-3,5-dichlorobenzoic acid is effectively carried out using potassium permanganate in a heated aqueous alkaline solution, resulting in a 75% yield after acidification. This indicates a similar pathway is highly feasible for the aldehyde.

Table 1: Oxidation of Related Halogenated Benzaldehydes

| Starting Material | Oxidizing Agent/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| 2-Bromo-3,5-dichlorobenzyl alcohol | KMnO₄, heated aqueous alkaline solution | 2-Bromo-3,5-dichlorobenzoic acid | 75% | |

| Generic Bromodichlorobenzaldehydes | Potassium permanganate or Chromic acid | Corresponding Carboxylic Acids | Not Specified | smolecule.com |

The mechanism of oxidation with agents like KMnO₄ generally involves the formation of a manganese ester intermediate which then collapses to form the carboxylic acid.

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol, yielding 2-Bromo-3,5-dichlorobenzyl alcohol. This reduction can be accomplished using various reducing agents. A common and efficient method involves the use of zinc borohydride (B1222165) (Zn(BH₄)₂) in the presence of charcoal, which is known to reduce a wide range of aldehydes to their corresponding alcohols in high yields. redalyc.org Other standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are also effective for this transformation. The synthesis of 2-bromo-3,5-dichlorobenzyl alcohol from its corresponding acid derivative has been documented, confirming its stability as a reduction product.

Table 2: Reagents for Reduction of Aldehydes

| Reducing System | Solvent | General Applicability | Source |

|---|---|---|---|

| Zn(BH₄)₂ / Charcoal | THF | Reduces various aldehydes to alcohols in high yields (typically 92-98%) | redalyc.org |

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., ethanol) | Commonly used for reducing aldehydes and ketones | |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvents (e.g., ether, THF) | Powerful reducing agent for aldehydes and other carbonyl compounds |

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic addition reactions. smolecule.com Organometallic reagents, such as Grignard reagents, readily add to the carbonyl group. For example, a general procedure for the reaction of a Grignard reagent (formed from m-bromochlorobenzene and magnesium) with acetaldehyde (B116499) demonstrates the formation of a secondary alcohol after an aqueous workup. orgsyn.org A similar reaction with this compound would lead to the formation of a substituted secondary alcohol. The electron-withdrawing halogens on the aromatic ring increase the positive partial charge on the carbonyl carbon, making it highly reactive towards nucleophiles.

Condensation Reactions with Nitrogen-Containing Nucleophiles

Aldehydes readily undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases). For example, 2,6-dichlorobenzaldehyde (B137635) can be converted to its corresponding oxime through reaction with hydroxylamine. researchgate.net Similarly, this compound is expected to react with nitrogen-containing nucleophiles like hydroxylamine, hydrazine, and semicarbazide (B1199961) to form the corresponding oximes, hydrazones, and semicarbazones. Another important condensation reaction is the Wittig-Horner reaction, where the aldehyde reacts with a phosphonate (B1237965) ylide. For instance, 3,5-dichlorobenzaldehyde (B167965) has been used in a Wittig-Horner reaction with a benzyl (B1604629) diethyl phosphonate derivative under basic conditions to form a stilbene (B7821643) derivative. google.com This demonstrates a viable pathway for C-C bond formation starting from the aldehyde group of this compound.

Aromatic Ring Transformations

The halogen atoms on the benzene ring can participate in substitution reactions, offering a route to further functionalize the molecule.

Nucleophilic Aromatic Substitution of Halogen Atoms

The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effects of the aldehyde group and the three halogen atoms. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). smolecule.com In this mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group, in this case, a halide ion. whiterose.ac.uk

The bromine atom at the 2-position is particularly activated towards substitution because it is ortho to the powerfully electron-withdrawing aldehyde group. This positioning allows for effective stabilization of the negative charge in the Meisenheimer intermediate. While specific examples for this compound are not detailed in the provided results, studies on similar compounds, such as 2-Bromo-3,5-difluorobenzaldehyde, show that the bromine atom readily undergoes nucleophilic displacement. Such reactions are often facilitated by catalysts or thermal conditions.

Further Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups: a meta-directing aldehyde group (-CHO) and two ortho, para-directing halogen atoms (-Br and -Cl). The combined deactivating nature of these substituents means that harsh reaction conditions are typically required to achieve further substitution.

The directing effects of the existing substituents determine the position of any incoming electrophile. The aldehyde group directs incoming groups to the meta positions (C4 and C6), while the halogens direct to their ortho and para positions.

The bromine at C2 directs to C4 (para) and C6 (ortho).

The chlorine at C3 directs to C5 (para, already substituted) and C1/C4 (ortho).

The chlorine at C5 directs to C3 (para, already substituted) and C4/C6 (ortho).

Common EAS reactions like nitration or halogenation would be expected to yield the 6-substituted product primarily. For instance, nitration of similar compounds like 2,6-dichlorobenzaldehyde proceeds to give the 4-nitro derivative, highlighting the complex interplay of electronic and steric effects. scispace.com Friedel-Crafts reactions on such heavily deactivated arenes are particularly challenging and may not proceed under standard conditions, often requiring highly active catalysts and harsh conditions. chemrxiv.orgresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.comchemie-brunschwig.ch The reactivity of the C-X bonds in aryl halides towards the crucial oxidative addition step in these catalytic cycles generally follows the order C-I > C-Br > C-Cl. libretexts.org Consequently, the C-Br bond at the C2 position is expected to react selectively over the C-Cl bonds at C3 and C5, making the compound a valuable building block for sequential functionalization.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Heck)

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful tool for forming C(sp²)-C(sp²) bonds. libretexts.orgclockss.org this compound can readily participate in this reaction, with the carbon-bromine bond serving as the reactive site for a palladium catalyst. The reaction typically employs a palladium(0) source, a phosphine (B1218219) ligand, and a base. libretexts.orgarkat-usa.org While no specific studies on this compound were found, conditions for the coupling of other multi-halogenated aryl bromides are well-established and provide a clear precedent. nih.govnih.gov

The reaction of this compound with an arylboronic acid would be expected to proceed under standard Suzuki conditions to yield a 2-aryl-3,5-dichlorobenzaldehyde derivative.

| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Bromoaniline clockss.org | n-Butylboronic acid | Pd(OAc)₂ / S-Phos | K₃PO₄ | Dioxane | ~60-70% (Analogous) |

| 2 | 3-Bromo-2,1-borazaronaphthalene nih.gov | Potassium vinyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 70% (Analogous) |

| 3 | 3,5-Dichloro-1,2,4-thiadiazole nih.gov | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 95% (Analogous) |

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. thermofisher.comchemie-brunschwig.chorganic-chemistry.org The C-Br bond of this compound is susceptible to this transformation. The reaction with an alkene, such as an acrylate (B77674) or styrene, would lead to the formation of a C-C bond at the C2 position, yielding a 2-alkenyl-3,5-dichlorobenzaldehyde. The reaction typically favors the formation of the trans isomer of the resulting alkene. organic-chemistry.org The general applicability of the Heck reaction to aryl bromides is extensive, and it tolerates a wide variety of functional groups, including the aldehyde moiety. thermofisher.com

Carbon-Heteroatom Bond Forming Reactions

Buchwald-Hartwig Amination:

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds. bath.ac.ukbeilstein-journals.org This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. This compound serves as a suitable electrophile for this transformation, enabling the synthesis of 2-amino-3,5-dichlorobenzaldehyde (B1290416) derivatives. The process generally requires a palladium catalyst (e.g., Pd(OAc)₂), a bulky electron-rich phosphine ligand (e.g., dppp, XPhos), and a strong base (e.g., NaOt-Bu). amazonaws.com

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Temperature (°C) | Yield (%) |

| 1 | 2-Bromopyridine (analogous) amazonaws.com | Isopropylamine | Pd(OAc)₂ / dppp | NaOt-Bu | 80 | >90% (Analogous) |

| 2 | 4-Bromobenzo[b]thiophene (analogous) mdpi.com | Piperazine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 100 | 70% (Analogous) |

Ullmann Condensation:

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, particularly C-O and C-S bonds, using a copper catalyst. organic-chemistry.org This reaction typically requires stoichiometric amounts of copper and high temperatures. Reacting this compound with a phenol (B47542) or thiol in the presence of a copper catalyst and a base would yield the corresponding diaryl ether or thioether. Modern modifications of the Ullmann reaction utilize catalytic amounts of copper, often with ligands, allowing for milder reaction conditions. organic-chemistry.orgresearchgate.netacs.org

Reaction Mechanism Elucidation and Kinetic Studies

The mechanisms of transition metal-catalyzed cross-coupling reactions have been studied extensively. The catalytic cycles for the Suzuki-Miyaura and Heck reactions are generally accepted to involve three key steps:

Transmetalation (for Suzuki-Miyaura) : The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate (R-Pd-R'). Recent studies have provided detailed insight into this step, suggesting an anion-exchange-first mechanism in some systems. pku.edu.cn

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product (R-R') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

For the Heck reaction, the oxidative addition is followed by migratory insertion of the alkene into the R-Pd bond and subsequent β-hydride elimination to yield the product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by the base. uwindsor.ca

Kinetic studies on analogous Suzuki-Miyaura reactions have determined activation energies typically in the range of 35-65 kJ/mol. mdpi.com The reaction rate is dependent on factors such as temperature, catalyst loading, and the nature of the substrates and ligands. mdpi.comresearchgate.net For this compound, the steric hindrance around the C2-Br bond, caused by the adjacent aldehyde and chlorine substituents, could potentially slow the rate of oxidative addition compared to less hindered aryl bromides. In-situ monitoring techniques can be employed to track the concentration of reactants and products over time, providing valuable data for kinetic analysis.

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 3,5 Dichlorobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a detailed map of atomic connectivity can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 2-Bromo-3,5-dichlorobenzaldehyde is anticipated to display distinct signals corresponding to the aldehydic proton and the two aromatic protons. The aldehydic proton is the most deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the halogenated benzene (B151609) ring, typically appearing as a singlet in the range of 9.9 to 10.3 ppm.

The two aromatic protons, H-4 and H-6, are in different chemical environments and are expected to appear as distinct doublets due to coupling with each other. The electron-withdrawing effects of the bromine and chlorine substituents will influence their chemical shifts. For comparison, in 3,5-dichlorobenzaldehyde (B167965), the aromatic protons appear at approximately 7.75 ppm and 7.60 ppm. chemicalbook.com The additional bromine at the C-2 position in this compound would further influence these shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | ~10.1 | s (singlet) | N/A |

| H-4 | ~7.8-8.0 | d (doublet) | ~2-3 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on all seven carbon atoms in the this compound molecule. The carbonyl carbon of the aldehyde is the most deshielded, with a characteristic chemical shift expected in the range of 189-192 ppm. The aromatic carbons will exhibit a range of chemical shifts influenced by the attached halogens. The carbon bearing the bromine (C-2) and the carbons bearing the chlorines (C-3, C-5) will have their resonances shifted downfield. The carbon attached to the aldehyde group (C-1) will also be significantly deshielded. The remaining aromatic carbons (C-4, C-6) will have shifts typical for halogenated benzene rings. For comparison, the carbonyl carbon in 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) appears at 189.06 ppm. beilstein-journals.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~189-192 |

| C-1 | ~135-138 |

| C-2 | ~125-128 |

| C-3 | ~136-139 |

| C-4 | ~130-133 |

| C-5 | ~134-137 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable. researchgate.netacs.org

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two aromatic protons, H-4 and H-6, confirming their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton to the carbon to which it is attached. nih.gov This would allow for the definitive assignment of the signals for the C4-H4 and C6-H6 pairs. The aldehydic proton would also show a correlation to the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. ceitec.cz This is particularly useful for identifying the quaternary carbons (C-1, C-2, C-3, and C-5). For instance, the aldehydic proton should show correlations to C-1 and C-6. The aromatic protons would show correlations to their neighboring carbons, helping to piece together the substitution pattern on the benzene ring.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde is expected in the region of 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-Cl and C-Br stretching vibrations are found in the fingerprint region, generally between 500 and 800 cm⁻¹. For instance, in novel cyanothiouracil and cyanothiocytosine derivatives, C-H stretch bands were observed in the range of 2800–3000 cm⁻¹. nih.gov

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3050-3100 | Medium |

| Aldehyde C-H Stretch | ~2720, ~2820 | Weak |

| C=O Stretch (Aldehyde) | ~1690-1715 | Strong |

| C=C Stretch (Aromatic) | ~1450-1600 | Medium-Strong |

| C-Cl Stretch | ~600-800 | Strong |

Raman Spectroscopy

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3050-3100 | Medium |

| C=O Stretch (Aldehyde) | ~1690-1715 | Medium |

| C=C Stretch (Aromatic Ring) | ~1580-1610 | Strong |

| C-Cl Stretch | ~600-800 | Strong |

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental tool for the analysis of this compound, providing precise information on its molecular weight and isotopic distribution, which is characteristic of brominated and chlorinated compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently employed for the analysis and purification of this compound and its derivatives. In synthetic chemistry, LC-MS is used to monitor the progress of reactions involving this aldehyde and to confirm the purity of the final products. semanticscholar.org For instance, the purity of compounds synthesized using dichlorobenzaldehyde derivatives has been determined to be greater than 95-97% using analytical LC-MS, often with detection by UV absorbance at 220 nm. semanticscholar.org

A typical LC-MS setup for analyzing compounds of this nature involves a C18 column, such as a Phenomenex Onyx Monolithic C18 or a Develosil PREFULLERENE column. semanticscholar.orglongdom.org The mobile phase commonly consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape. semanticscholar.orglongdom.orglongdom.org Mass spectrometric detection is often achieved using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode, connected to a mass analyzer like an ion trap or a quadrupole. semanticscholar.orglongdom.orgrsc.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For higher resolution and faster analysis times, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is utilized. This technique employs columns with smaller particle sizes (typically under 2 μm), leading to improved separation efficiency. UPLC-MS has been successfully applied to the analysis of complex reaction mixtures containing derivatives of halogenated benzaldehydes. dtu.dk The enhanced resolution is critical for separating the target compound from closely related impurities or isomers. dtu.dk

A study involving dihydropyrano[2,3-c]pyrazoles synthesized from dichlorobenzaldehyde provides a clear example of UPLC-MS application. dtu.dk The analytical conditions from this study are detailed in the table below.

| Parameter | Specification |

|---|---|

| System | Waters AQUITY UPLC |

| Column | AQUITY UPLC BEH C18, 1.7 μm, 2.1 x 50 mm |

| Column Temperature | 65°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 100% B in 2.4 min |

| Detector | Photodiode Array (PDA) and Single Quadrupole Detector (SQD) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. It provides a highly accurate mass measurement, which is essential for confirming the elemental composition of the molecule. This technique can easily distinguish the compound from others with the same nominal mass but different chemical formulas. japsonline.com

HRMS analysis, particularly using an ESI-Q-TOF (Electrospray Ionization-Quadrupole-Time of Flight) instrument, can precisely measure the isotopic pattern of this compound. rsc.org The presence of one bromine atom (isotopes 79Br and 81Br in ~1:1 ratio) and two chlorine atoms (isotopes 35Cl and 37Cl in ~3:1 ratio) creates a distinctive isotopic cluster for the molecular ion, which serves as a definitive signature for the compound. For example, in the HRMS ESI(+) spectrum of a related brominated compound, the calculated m/z for the 79Br and 81Br isotopes were 447.139561 and 449.13752, with the found values being 447.13901 and 449.13743, respectively. rsc.org

The table below shows predicted collision cross-section (CCS) values and m/z for various adducts of this compound, which are useful in HRMS identification. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 252.88172 | 134.9 |

| [M+Na]⁺ | 274.86366 | 150.8 |

| [M-H]⁻ | 250.86716 | 141.5 |

| [M+NH₄]⁺ | 269.90826 | 157.7 |

| [M+K]⁺ | 290.83760 | 136.8 |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The spectrum is characterized by absorption bands arising from n→π* and π→π* transitions associated with the carbonyl group and the aromatic benzene ring. bohrium.comresearchgate.net

The π→π* transitions, which are typically of high intensity, originate from the conjugated system of the benzene ring and the aldehyde group. The n→π* transition, corresponding to the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital, is generally of lower intensity. The presence of halogen substituents (bromine and chlorine) on the benzene ring acts as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde (B42025). This effect is due to the influence of the halogens' lone pairs of electrons on the aromatic π system.

Studies on analogous halogenated benzaldehydes show distinct absorbance maxima which are dependent on the substitution pattern. For example, UV-Vis spectrophotometry has been used to measure the concentration of 2,4-dichlorobenzaldehyde (B42875) and 2,3-dichlorobenzaldehyde (B127699) in aqueous solutions by measuring their absorbance at 263 nm and 306 nm, respectively. mdpi.comnih.gov It is expected that this compound would also exhibit characteristic absorption maxima in this region, allowing for its quantification via UV-Vis spectroscopy.

X-ray Diffraction Analysis

Crystal packing in these structures is often stabilized by a network of weak intermolecular interactions. mdpi.com In the crystal lattice of 2,4-dichlorobenzaldehyde, for example, weak C–H···O hydrogen bonds involving the aldehyde oxygen and π–π stacking interactions between adjacent benzene rings are significant stabilizing forces. mdpi.com Given the structural similarities, it is highly probable that the crystal structure of this compound is also governed by such interactions, leading to a stable, crystalline solid under standard conditions.

Single Crystal X-ray Diffraction for Solid-State Structure

No published studies containing single crystal X-ray diffraction data for this compound were identified. This analysis is crucial for determining the precise three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and crystal packing information. Although crystallographic data is available for structurally similar compounds, such as derivatives of other halogenated benzaldehydes, this information cannot be extrapolated to accurately represent the specific crystal structure of this compound.

Thermal Analysis

Similarly, a thorough search did not yield any specific data from thermogravimetric analysis (TGA) or differential thermal analysis (DTA) for this compound.

Thermogravimetric Analysis (TGA)

No TGA data, which would provide information on the thermal stability and decomposition profile of the compound as a function of temperature, is available in the public domain.

Differential Thermal Analysis (DTA)

There are no available DTA results for this compound. This analysis would typically identify the temperatures at which physical and chemical changes, such as melting, crystallization, and decomposition, occur upon heating. While thermal analysis has been conducted on other halogenated benzaldehydes, this data is specific to their unique molecular structures and cannot be used to describe this compound. mdpi.comnih.govresearchgate.net

Computational and Theoretical Investigations of 2 Bromo 3,5 Dichlorobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the exploration of molecular systems at the electronic level. For complex molecules like 2-Bromo-3,5-dichlorobenzaldehyde, these methods elucidate properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. isca.me This is achieved by finding the lowest energy state on the potential energy surface. For these calculations, a functional, such as the popular B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is combined with a basis set, like 6-311++G(d,p), which describes the atomic orbitals. isca.memdpi.com The geometry optimization of this compound would involve iterative calculations to minimize the forces on each atom, resulting in a prediction of its equilibrium bond lengths, bond angles, and dihedral angles.

The presence of three halogen substituents (one bromine, two chlorine) and an aldehyde group on the benzene (B151609) ring is expected to cause distortions from the ideal hexagonal symmetry of benzene. The electron-withdrawing nature and steric bulk of these groups influence the ring's geometry. For instance, studies on similar halogenated benzaldehydes show that the bond lengths and angles around the substitution sites deviate significantly. jocpr.com The C-Br and C-Cl bond lengths are predicted based on established covalent radii, while the C=O and adjacent C-C bonds of the aldehyde group will have lengths characteristic of aromatic aldehydes.

Table 1: Predicted Geometrical Parameters for Halogenated Benzaldehydes (Note: The following table contains example values based on DFT calculations for similar molecules, as specific experimental or calculated data for this compound is not readily available in the cited literature.)

| Parameter | Predicted Value | Method Reference |

| C-Br Bond Length | ~1.95 Å | jocpr.com |

| C-Cl Bond Length | ~1.74 Å | |

| C=O Bond Length | ~1.21 Å | |

| C-C (ring) Bond Length | ~1.39 - 1.41 Å | jocpr.com |

| C-C-C (ring) Bond Angle | ~118° - 122° | jocpr.com |

Following geometry optimization, a vibrational frequency analysis is typically performed at the same level of theory (e.g., DFT B3LYP/6-311++G(d,p)) to predict the molecule's infrared (IR) and Raman spectra. ijream.orgresearchgate.net This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the wavenumbers and intensities of the fundamental vibrational modes. isca.me

For this compound, the analysis would predict characteristic stretching and bending vibrations. These theoretical spectra are crucial for interpreting experimental spectroscopic data. Often, the calculated frequencies are scaled by a specific factor (e.g., 0.967) to correct for approximations in the computational method and anharmonicity, leading to better agreement with experimental results. isca.me Key predicted vibrations for this molecule would include the strong carbonyl (C=O) stretch, aromatic C-H stretches, and vibrations corresponding to the carbon-halogen (C-Br, C-Cl) bonds.

Table 2: Predicted Characteristic Vibrational Frequencies for Halogenated Benzaldehydes (Note: Data is based on typical frequency ranges for the specified functional groups in similar aromatic compounds.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | General Reference |

| Aromatic C-H Stretch | 3100 - 3000 | jocpr.com |

| Aldehyde C-H Stretch | 2900 - 2800 | jocpr.com |

| Carbonyl (C=O) Stretch | 1750 - 1700 | |

| Aromatic C-C Stretch | 1600 - 1450 | jocpr.com |

| C-Cl Stretch | 800 - 600 | |

| C-Br Stretch | 650 - 550 |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comtaylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the strong electron-withdrawing effects of the halogens and the aldehyde group are expected to lower the energy levels of both the HOMO and LUMO. Computational studies on the related isomer 3-Bromo-2,5-dichlorobenzaldehyde (B2418497) provide estimated energy values that can serve as a reference.

Table 3: Example Frontier Orbital Energies for a Related Isomer (Note: The following data is for the isomer 3-Bromo-2,5-dichlorobenzaldehyde and serves as an illustrative example.)

| Parameter | Estimated Value (eV) | Method | Source |

| HOMO Energy | ~ -8.5 | DFT (B3LYP) | |

| LUMO Energy | ~ -1.2 | DFT (B3LYP) | |

| HOMO-LUMO Gap | ~ 7.3 | DFT (B3LYP) |

A Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution within a molecule. mdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. mdpi.com

For this compound, an MEP analysis would predict the most electron-rich region (deepest red) to be located around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. mdpi.commdpi.com Conversely, the hydrogen atom of the aldehyde group and the aromatic ring hydrogens would exhibit positive potential (blue or green). This analysis helps predict the molecule's intermolecular interaction sites and chemical reactivity patterns. mdpi.com

Electronic Structure and Properties

Beyond geometry and orbitals, computational methods are used to calculate key electronic properties that govern a molecule's behavior in the presence of electric fields and its interactions with other molecules.

The dipole moment and polarizability are important electronic properties that can be accurately calculated using DFT methods. jocpr.com The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge across the molecule. Given the presence of highly electronegative chlorine and bromine atoms and the polar carbonyl group arranged asymmetrically on the benzene ring, this compound is expected to possess a significant dipole moment.

Polarizability refers to the ease with which the electron cloud of a molecule can be distorted by an external electric field. The presence of a relatively large and polarizable bromine atom contributes to this property. These values are crucial for understanding intermolecular forces and the solubility of the compound. Calculations on related molecules, such as 3-bromo-2,5-dichlorobenzaldehyde and 2-bromo-3-hydroxy-6-methyl pyridine, provide insight into the expected magnitude of these properties. jocpr.com

Table 4: Example Electronic Properties for Related Compounds (Note: Values are from different related molecules and serve as illustrative examples.)

| Property | Example Value | Compound | Method | Source |

| Dipole Moment | ~ 2.5 D | 3-Bromo-2,5-dichlorobenzaldehyde | HF/6-31G** | |

| Dipole Moment | 1.9384 D | 2-bromo-3-hydroxy-6-methyl pyridine | DFT | jocpr.com |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules and predict their electronic absorption spectra. elixirpublishers.comscience.gov For this compound, TD-DFT calculations are instrumental in understanding its light-absorbing properties by determining electronic transition energies and oscillator strengths. science.gov These calculations help interpret experimental UV-Vis spectra. sci-hub.se

Theoretical studies on similar halogenated benzaldehydes, such as 2-bromo-4-fluorobenzaldehyde (B1271550) and various dichlorobenzaldehyde isomers, provide a framework for understanding the electronic transitions in this compound. researchgate.netmdpi.com The calculations are typically performed using functionals like B3LYP or CAM-B3LYP with a suitable basis set, such as 6-311++G(d,p). elixirpublishers.comsci-hub.se The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. sci-hub.se

The electronic spectra of such molecules are characterized by transitions involving the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). elixirpublishers.com The halogen substituents and the aldehyde group significantly influence the energies of these orbitals. The electronegative chlorine and bromine atoms stabilize the HOMO and LUMO, affecting the energy gap and, consequently, the absorption wavelengths. TD-DFT calculations can simulate these effects and predict the resulting UV-Vis spectrum, often considering the influence of different solvents on the electronic transitions. researchgate.net

For a molecule like this compound, the primary electronic transitions are expected to be of the π → π* and n → π* type, associated with the aromatic ring and the carbonyl group of the aldehyde, respectively.

Table 1: Representative TD-DFT Computational Parameters for Electronic Spectra Analysis

| Parameter | Description | Typical Method/Functional |

|---|---|---|

| Geometry Optimization | Calculation of the molecule's lowest energy structure in the ground state. | DFT / B3LYP / 6-311++G(d,p) |

| Excited States Calculation | Computation of vertical excitation energies and oscillator strengths. | TD-DFT / CAM-B3LYP / 6-311++G(d,p) |

| Solvent Effects | Inclusion of solvent effects on electronic spectra. | Polarizable Continuum Model (PCM) |

| λmax (nm) | Predicted maximum absorption wavelength. | Varies based on transitions |

| Oscillator Strength (f) | Theoretical intensity of an electronic transition. | Dimensionless quantity |

Conformational Analysis

The conformational landscape of this compound is primarily defined by the orientation of the aldehyde group (-CHO) relative to the benzene ring. Due to the presence of a bulky bromine atom at the ortho position (C2), significant steric hindrance is expected, which influences the rotational barrier of the C(ring)-C(aldehyde) bond.

Computational studies on related substituted benzaldehydes, such as 2,6-dichlorobenzaldehyde (B137635), show that steric effects from ortho substituents can force the aldehyde group out of the plane of the benzene ring to minimize repulsive forces. mdpi.com A similar effect is anticipated for this compound. The two main conformers would be a planar or near-planar structure and a non-planar structure where the aldehyde group is twisted.

Molecular mechanics and Density Functional Theory (DFT) are common methods for performing conformational searches to identify stable conformers and the transition states that connect them. acs.org For this compound, calculations would likely reveal that the most stable conformation involves a compromise between the conjugative stabilization that favors planarity and the steric repulsion from the ortho-bromine that favors a non-planar arrangement. Computational molecular modeling suggests that the hydroxymethyl group in the related compound (3-bromo-2,5-dichlorophenyl)methanol preferentially adopts conformations that minimize steric clashing with the ortho-chlorine substituent. A similar principle applies to the aldehyde group in this compound.

Table 2: Predicted Conformational Data for this compound

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Conformer A (Near-Planar) | ~0° - 20° | Higher | Potential steric clash between aldehyde H and ortho Br. |

| Conformer B (Non-Planar) | > 20° | Lower (More Stable) | Reduced steric strain, but less π-conjugation. |

Note: The values in this table are illustrative and based on analyses of sterically hindered benzaldehydes. Specific values for this compound require dedicated computational studies.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides deep insights into the mechanisms of chemical reactions involving this compound by modeling reaction pathways and characterizing the associated transition states. researchgate.net Key reactions for this compound include oxidation of the aldehyde group, nucleophilic substitution of the halogens, and participation in cross-coupling reactions.

DFT calculations are employed to map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. For instance, in the oxidation of the aldehyde group to a carboxylic acid using an agent like potassium permanganate (B83412), modeling can elucidate the formation of an intermediate permanganate ester and the subsequent hydrogen transfer step. researchgate.net The activation energy, which determines the reaction rate, can be calculated as the energy difference between the reactants and the transition state. rsc.org

Similarly, for nucleophilic aromatic substitution reactions, computational models can predict which of the halogen atoms (bromine or chlorine) is more susceptible to substitution and under what conditions. The electronic properties calculated through DFT, such as charge distribution and molecular electrostatic potential (MEP) maps, highlight the electron-deficient regions of the aromatic ring that are prone to nucleophilic attack.

Transition state (TS) characterization is a critical component of these studies. A TS is a first-order saddle point on the potential energy surface, and its geometry reveals the critical bond-forming and bond-breaking events of the reaction mechanism. For example, in a palladium-catalyzed cross-coupling reaction, modeling can detail the oxidative addition of the C-Br bond to the palladium catalyst, a key step in forming new carbon-carbon bonds.

Table 3: Example of Modeled Reaction Parameters

| Reaction Type | Key Intermediate | Transition State Feature | Calculated Parameter |

|---|---|---|---|

| Oxidation (Aldehyde to Carboxylic Acid) | Permanganate Ester researchgate.net | C-H bond cleavage and O-Mn bond breaking researchgate.net | Activation Energy (Ea) |

| Nucleophilic Substitution | Meisenheimer Complex | C-Halogen bond breaking | Reaction Enthalpy (ΔH) |

| Suzuki Coupling | Pd(II) Intermediate | Oxidative addition of C-Br to Pd(0) | Free Energy Barrier (ΔG‡) |

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis can reveal the relative contributions of different types of contacts, such as:

Halogen Bonding: Interactions involving the electropositive region (σ-hole) on the bromine or chlorine atoms with a nucleophile, such as the oxygen atom of a nearby aldehyde group.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between a carbon-bound hydrogen atom (from the ring or aldehyde) and the carbonyl oxygen. mdpi.com

π-π Stacking: Interactions between the aromatic rings of adjacent molecules, contributing to lattice stability. mdpi.com

In the crystal structure of similar compounds like 2,4-dichlorobenzaldehyde (B42875), weak C-H···O interactions and π-π stacking are observed to stabilize the lattice. mdpi.com For this compound, the combination of two chlorine atoms and one bromine atom creates a complex interplay of these forces, which would dictate the final crystal packing motif. The analysis of intermolecular interactions helps explain properties like melting point and solubility. mdpi.com

Advanced Molecular Dynamics Simulations

Advanced molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are inaccessible through static computational models. While specific MD simulation studies on this compound are not widely published, the methodology has been applied to similar molecules to explore various phenomena. For instance, MD simulations are used in drug design to study the interaction of small molecules with biological targets like enzymes or receptors. nih.gov

Potential applications of MD simulations for this compound include:

Solvation Dynamics: Simulating the molecule in different solvents (e.g., water, ethanol) to understand how solvent molecules arrange around it and to calculate properties like the free energy of solvation.

Interaction with Biomolecules: If this compound were being investigated as a potential therapeutic agent or enzyme inhibitor, MD simulations could model its binding to a protein's active site. nih.gov These simulations can reveal the key amino acid residues involved in binding, the stability of the molecule-protein complex, and the conformational changes that occur upon binding.

Material Properties: For studies related to materials science, MD simulations could be used to predict the properties of polymers or other materials incorporating this molecule as a building block.

These simulations rely on a force field, which is a set of parameters that defines the potential energy of the system. The accuracy of MD simulations is highly dependent on the quality of the force field used.

Compound Index

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The reactivity of the aldehyde group, combined with the presence of multiple halogen atoms, makes 2-Bromo-3,5-dichlorobenzaldehyde and its isomers valuable building blocks in organic chemistry. nih.govmdpi.com The halogen atoms can be replaced through various substitution reactions, while the aldehyde group can undergo oxidation, reduction, and condensation reactions to build more complex structures.

Precursor in Pharmaceutical Research and Development

Halogenated benzaldehydes are crucial starting materials in the synthesis of pharmaceuticals. nih.govmdpi.com While specific research on this compound is limited, its structural isomers are widely used in drug discovery. For instance, various 2-bromobenzaldehyde (B122850) derivatives are instrumental in synthesizing isoquinoline (B145761) frameworks, which are core structures in many biologically active compounds. sioc-journal.cnresearchgate.netclockss.orgnih.govacs.org These reactions often involve multi-component, one-pot syntheses under microwave irradiation, showcasing an efficient pathway to complex molecules. sioc-journal.cn

The synthesis of substituted tetrahydroindoloisoquinolines, an important class of fused bicyclic heterocycles found in some alkaloid natural products, can be achieved from 2-bromobenzaldehyde derivatives. nih.govacs.org Similarly, 2-(2-bromophenyl)-1,4,5,6-tetrahydropyrimidines, synthesized from 2-bromobenzaldehydes, are precursors for pyrimido[2,1-a]isoquinoline derivatives, which are of interest for their potential biological activities. clockss.org The related compound, 3,5-Dichlorobenzaldehyde (B167965), is a key reagent in the synthesis of β-aryl-β-amino acid enantiomers, which are important building blocks for various pharmaceutical compounds. lookchem.com Given these applications of its isomers, this compound is a promising candidate for the development of novel therapeutic agents.

Building Block for Agrochemicals

Synthesis of Specialty Chemicals

The term "specialty chemicals" encompasses a wide range of compounds produced for specific applications. Halogenated benzaldehydes, including this compound, are valuable starting materials for these high-value products. lookchem.com The reactivity of the aldehyde and the halogen substituents allows for the synthesis of a diverse array of derivatives. For example, 3,5-Dichlorobenzaldehyde is used to synthesize dichlorophenylpyruvic acid, another key intermediate for various organic compounds. lookchem.com The synthesis of complex organic molecules often relies on building blocks like this compound to introduce specific functionalities and structural motifs.

Intermediate for Dyes and Pigments

The synthesis of organic dyes and pigments often involves multi-step processes where halogenated intermediates play a key role. nih.govmdpi.comchemball.com These intermediates contribute to the final color and stability of the dye. While the direct application of this compound in dye synthesis is not extensively documented, its isomers are known to be important precursors. For instance, 2,3-dichlorobenzaldehyde (B127699) is an intermediate for dyestuffs. google.com Similarly, 2,6-dichlorobenzaldehyde (B137635) is used to produce acid mordant blue B. chemball.com Patents have also mentioned various dichlorobenzaldehydes in the preparation of disperse dyes. google.comgoogle.com The presence of halogens can influence the electronic properties of the dye molecule, thereby affecting its color and lightfastness.

Development of Functional Materials

The application of halogenated benzaldehydes extends beyond traditional chemical synthesis into the realm of materials science. The ability to incorporate these molecules into larger structures opens up possibilities for creating materials with tailored properties.

Polymeric Materials and Coatings

While specific examples of polymers derived from this compound are not prominent in the literature, the broader class of halogenated aldehydes holds potential for the development of functional polymers and coatings. chemrxiv.orgchemrxiv.orggoogle.comresearchgate.netbeilstein-journals.orgresearchgate.netgoogle.com Halogen atoms can impart properties such as flame retardancy and increased chemical and thermal stability to polymers. google.comgoogle.com

Research has explored the synthesis of novel phenylcyanoacrylates from various di- and tri-substituted benzaldehydes, which are then copolymerized with styrene. chemrxiv.orgresearchgate.net These studies indicate that halogenated benzaldehydes can be converted into monomers for polymerization. Furthermore, the Wittig reaction of perfluorohalogenated benzaldehydes has been studied for creating functional monomers for halogen bond-driven smart polymer materials. chemrxiv.orgthieme-connect.com The aldehyde group itself can be a site for polymerization or for grafting onto existing polymer chains. beilstein-journals.org Bromine-containing plasma polymer films have also been investigated for creating organic coatings with a high density of functional groups. researchgate.net These examples with related compounds suggest that this compound could be a valuable monomer or modifying agent for creating advanced polymeric materials and coatings with specific functionalities. argos-st.com

Supramolecular Chemistry and Molecular Recognition Elements

The strategic placement of multiple halogen atoms on a benzene (B151609) ring, as seen in this compound, renders it a highly valuable building block in the field of supramolecular chemistry and for the design of molecular recognition elements. The distinct electronic and steric properties conferred by the bromo and chloro substituents, in conjunction with the reactive aldehyde group, allow for a range of controlled non-covalent interactions that are fundamental to the construction of complex, self-assembling systems.

The primary forces driving the supramolecular behavior of halogenated benzaldehydes are halogen bonds and hydrogen bonds, supplemented by π–π stacking interactions. rsc.orgrsc.org Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govacs.org The strength of this interaction is tunable and generally follows the trend I > Br > Cl > F, making the bromine atom in this compound a significant potential donor for halogen bonds. acs.org

Research on multi-substituted benzaldehyde (B42025) derivatives has demonstrated that the interplay of various intermolecular forces, such as C–H···O hydrogen bonds, C–H···π interactions, π–π stacking, and halogen···halogen interactions, dictates the formation of their supramolecular assemblies. rsc.orgrsc.org The carbonyl group of the benzaldehyde is a key player, frequently participating in C–H···O hydrogen bonds to form diverse synthons. rsc.org In the case of this compound, the bromine and chlorine atoms can also engage in halogen bonding, further stabilizing the crystal packing. rsc.org

In the context of molecular recognition, the well-defined and directional nature of halogen bonds makes this compound an attractive component for creating synthetic receptors. nih.gov The electrophilic region of the bromine atom can selectively interact with electron-rich sites on a target molecule, such as lone pairs on oxygen or nitrogen atoms, or with π-systems. nih.gov This directed interaction, combined with the potential for hydrogen bonding via the aldehyde group, provides a basis for designing molecules with high specificity for a given guest.

The utility of halogenated aromatic compounds in forming complex structures is further exemplified by their use in constructing metal-supramolecular architectures. By incorporating halogen-bond donors into ligands, it is possible to direct the assembly of coordination complexes into predictable one-, two-, or three-dimensional networks. semanticscholar.org While not a direct application of this compound, this research highlights the potential for its derivatives to act as key components in the bottom-up construction of functional materials.

Interactive Data Table: Non-covalent Interactions in Substituted Benzaldehydes and Related Compounds

| Interacting Atoms | Type of Interaction | Significance in Supramolecular Assembly |

| C–H···O | Hydrogen Bond | Formation of diverse synthons involving the carbonyl group. rsc.org |

| Halogen···Halogen | Halogen Bond | Consolidation and strengthening of molecular assemblies. rsc.org |

| C–H···π | Weak Hydrogen Bond | Contributes to the formation of multi-dimensional networks. rsc.org |

| π–π | Stacking Interaction | Facilitates the formation of layered structures. rsc.org |

| C-X···O (X=Br, I) | Halogen Bond | Creation of infinite 1-D chains in haloethynyl-substituted compounds. semanticscholar.org |

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes has driven research into greener and more sustainable methods for synthesizing 2-Bromo-3,5-dichlorobenzaldehyde and related compounds. Traditional synthesis routes often involve harsh conditions, hazardous reagents, and the generation of significant waste. google.com Current research focuses on mitigating these issues through several innovative approaches.

Another avenue of exploration is the use of recyclable catalysts and aqueous reaction media. Lignin, a readily available natural polymer, has been transformed into a Brønsted acidic organocatalyst for the synthesis of various indole (B1671886) derivatives. ias.ac.in This heterogeneous catalyst has been successfully employed in aqueous media for reactions involving substituted benzaldehydes, demonstrating the potential for water-based, sustainable syntheses. ias.ac.in The catalyst's reusability further enhances its green credentials. ias.ac.in

Solvent recovery and waste minimization are also key considerations in sustainable synthesis. Research into the diazonium salt method for preparing similar compounds has shown that up to 85% of the solvent, 1,2-dichloroethane, can be recovered through steam distillation. A catalytic bromination-oxidation approach has demonstrated even higher solvent recovery rates of 90% via fractional condensation.

Future research will likely focus on the development of catalytic systems that operate under milder conditions, utilize non-toxic and renewable starting materials, and minimize the generation of byproducts. The application of principles of green chemistry, such as atom economy and the use of safer solvents, will be paramount in designing the next generation of synthetic routes for this compound.

Exploration of Novel Catalytic Transformations

The reactivity of the aldehyde and halogen substituents in this compound makes it a versatile substrate for various catalytic transformations, opening doors to the synthesis of a wide array of complex molecules.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to halogenated benzaldehydes is an active area of research. beilstein-journals.org These reactions, such as the Suzuki-Miyaura coupling, enable the formation of new carbon-carbon bonds, allowing for the introduction of diverse functional groups at the positions of the bromine and chlorine atoms. beilstein-journals.org This provides a powerful tool for creating libraries of derivatives with tailored properties.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. nih.gov In one study, NHCs were used to catalyze a three-component annulation reaction involving aldehydes and benzofuran-3-ones to produce spirobenzofuran-3-one derivatives. nih.gov Notably, 3,5-dichlorobenzaldehyde (B167965) was successfully employed in this cycloaddition, demonstrating the utility of NHC catalysis for reactions involving this class of compounds. nih.gov

Copper-catalyzed reactions also hold significant promise. Copper(II) bromide has been used as both a catalyst and a brominating agent in the one-pot synthesis of 3-bromoimidazo[1,2-a]pyridines. beilstein-journals.org Furthermore, copper nanoparticles supported on materials like polypyrrole have been developed as efficient and recyclable catalysts for the synthesis of NH-1,2,3-triazoles from aromatic aldehydes. rsc.org These reactions often proceed under environmentally friendly conditions, such as in polyethylene (B3416737) glycol (PEG) as a solvent. rsc.org

Gallium trichloride, in combination with silver tetrafluoroborate, has been shown to be an effective catalytic system for the [2+3]-annulation reaction of β-styrylmalonates with aromatic aldehydes, including unreactive ones like 2,4-dichlorobenzaldehyde (B42875). researchgate.net This catalytic approach reduces the required amount of the gallium compound and aldehyde while maintaining high yields. researchgate.net

Future research in this area will likely focus on discovering new catalytic systems with enhanced activity, selectivity, and substrate scope. The development of enantioselective catalytic transformations will be particularly important for the synthesis of chiral molecules with specific biological activities.

Integration into Multicomponent Reaction Systems for Library Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The integration of this compound and similar compounds into MCRs is a powerful strategy for the rapid generation of diverse chemical libraries for drug discovery and materials science.

One notable example is a Mannich-type multicomponent assembly process that utilizes bromobenzaldehydes to generate collections of fused, bicyclic scaffolds based on the 2-arylpiperidine subunit. nih.gov This process allows for the creation of sub-libraries through subsequent N-functionalization and cross-coupling of the aryl bromide, leading to the discovery of derivatives with previously unknown biological activities. nih.gov

The Hantzsch pyrrole (B145914) synthesis, a classic MCR, can be performed under solvent-free conditions using high-speed vibration milling, demonstrating a green approach to this reaction. mdpi.com While not explicitly mentioning this compound, the use of various aldehydes in this and other MCRs like the Biginelli, Ugi, and Strecker reactions highlights the potential for its inclusion. rsc.orgmdpi.com

The Povarov reaction, another MCR, has been used in the large-scale synthesis of a quinoline (B57606) derivative, where 2,6-dichlorobenzaldehyde (B137635) was a key starting material. mdpi.com This demonstrates the industrial applicability of MCRs involving halogenated benzaldehydes.

The development of new MCRs that can accommodate this compound is an ongoing area of interest. For example, a three-component reaction for the synthesis of imidazo[1,2-a]pyridines has been developed using a copper-MOF catalyst. beilstein-journals.org While some substituted benzaldehydes were not suitable for this specific reaction, the study highlights the continuous effort to expand the scope of MCRs. beilstein-journals.org

Future efforts will likely focus on designing novel MCRs that are specifically tailored to incorporate highly functionalized building blocks like this compound. The development of combinatorial libraries using this compound in MCRs will be a valuable tool for identifying new bioactive molecules and functional materials. google.com

Advanced Computational Design for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and synthetic outcomes. For a molecule like this compound, computational methods can provide valuable insights into its reactivity and guide the design of new synthetic strategies.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. sci-hub.se DFT calculations can be used to determine key parameters such as HOMO-LUMO energy gaps, electron density distribution, and molecular electrostatic potential (MEP) maps. researchgate.net For example, in a related compound, 3-Bromo-2,5-dichlorobenzaldehyde (B2418497), DFT calculations have shown that the highest electron density is localized on the aldehyde oxygen and chlorine atoms, while the bromine atom exhibits moderate electron-withdrawing effects. This information is crucial for predicting the sites of electrophilic and nucleophilic attack.

Computational studies can also elucidate reaction mechanisms. For instance, computational analysis of the bromination of 2,5-dichlorobenzaldehyde (B1346813) suggests that the ortho-directing effect of the chlorine atoms preferentially orients the incoming bromine to the meta position. Similarly, understanding the radical mechanisms involved in the oxidation of toluene (B28343) derivatives to aldehydes can help in optimizing reaction conditions and preventing the formation of unwanted byproducts.

Molecular dynamics (MD) simulations can be used to study the behavior of molecules in different environments, such as in solution. researchgate.net For example, MD simulations have been used to analyze the stability of a semicarbazide (B1199961) derivative in water. researchgate.net

In the context of drug design, computational docking studies can predict the binding affinity of molecules to biological targets. mdpi.com This allows for the virtual screening of compound libraries and the identification of promising candidates for further experimental investigation. For example, in silico molecular docking has been used to study the binding of benzoxazine (B1645224) derivatives to the receptor for advanced glycation end products (RAGE). mdpi.com

Future research will likely see an increased integration of computational methods with experimental work. Advanced computational models will be developed to more accurately predict reaction outcomes, design novel catalysts, and screen for molecules with desired biological or material properties, thereby accelerating the pace of discovery.

Discovery of New Materials with Tailored Properties

The unique combination of a reactive aldehyde group and multiple halogen substituents makes this compound a valuable building block for the synthesis of new materials with tailored properties. These materials can find applications in diverse fields, including polymer science, electronics, and pharmaceuticals.

The aldehyde functionality can be utilized in polymerization reactions. For example, polymers containing pendant unsaturation can be prepared by reacting a polymer with a pendant phosphonium (B103445) salt with an aldehyde. google.com This Wittig-type reaction allows for the introduction of vinyl groups, which can then be further functionalized. While this specific example does not use this compound, the principle is applicable.

The halogen atoms on the aromatic ring provide sites for further modification through cross-coupling reactions, allowing for the synthesis of highly functionalized monomers. These monomers can then be polymerized to create materials with specific electronic, optical, or thermal properties. The synthesis of polypyrrole/Cu(II) nanocomposites through liquid/liquid interfacial polymerization demonstrates the creation of novel catalytic materials. rsc.org

The synthesis of chalcones from substituted acetophenones and aromatic aldehydes is a well-established method for creating compounds with interesting biological and optical properties. d-nb.info These chalcones can then be converted into other heterocyclic structures, such as flavanones. d-nb.info The use of halogenated benzaldehydes in these syntheses can lead to materials with enhanced properties.

Furthermore, the ability of this compound to participate in the formation of various heterocyclic systems, such as imidazopyridines and quinolines, opens up possibilities for the creation of novel organic semiconductors, dyes, and luminescent materials. beilstein-journals.orgrsc.org

Future research in this area will focus on the rational design and synthesis of new materials derived from this compound. By carefully controlling the chemical structure and intermolecular interactions, it will be possible to create materials with precisely tailored properties for a wide range of applications, from advanced electronics to targeted drug delivery systems.

Q & A

Basic: What are the established synthetic routes for 2-Bromo-3,5-dichlorobenzaldehyde, and what reaction conditions optimize yield and purity?

Answer:

The synthesis typically involves halogenation of benzaldehyde derivatives. A common approach is bromination of 3,5-dichlorobenzaldehyde using brominating agents (e.g., Br₂ or N-bromosuccinimide) in inert solvents like dichloromethane or chloroform. Temperature control (0–5°C) minimizes side reactions, such as over-bromination or oxidation . Post-reaction purification via fractional crystallization or column chromatography ensures high purity (>95%). Industrial-scale methods may employ continuous flow reactors for improved efficiency .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., aldehyde proton at ~10 ppm, aromatic protons in the 7–8 ppm range) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles and halogen positioning. For example, the bromine and chlorine atoms adopt ortho/para configurations relative to the aldehyde group .

- Mass Spectrometry : High-resolution MS confirms molecular weight (253.91 g/mol) and isotopic patterns consistent with Br/Cl .

Advanced: How can bromination regioselectivity be controlled to avoid di- or tri-substitution byproducts?

Answer:

Regioselectivity is influenced by:

- Directing Groups : The aldehyde group directs electrophilic substitution to the meta position. Pre-existing chlorine atoms further deactivate specific sites .

- Stoichiometry : Limiting bromine equivalents (1:1 molar ratio) prevents over-halogenation.

- Temperature : Low temperatures (<10°C) reduce reaction kinetics, favoring mono-bromination .

- Catalysts : Lewis acids like FeBr₃ enhance selectivity but require careful quenching to avoid side reactions .

Advanced: How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing Cl and Br groups reduce electron density at the benzene ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The aldehyde acts as an electrophilic site for condensation reactions (e.g., forming Schiff bases). In Suzuki-Miyaura coupling, the bromide substituent serves as a leaving group, enabling palladium-catalyzed aryl-aryl bond formation. Steric hindrance from Cl substituents may slow reactions, requiring optimized ligands (e.g., SPhos) .

Data Contradiction: How should researchers address discrepancies in reported physical properties (e.g., melting points) across studies?

Answer:

Discrepancies may arise from:

- Purity : Impurities (e.g., residual solvents) depress melting points. Repetitive crystallization or HPLC analysis ensures consistency .

- Polymorphism : Crystalline forms (e.g., monoclinic vs. orthorhombic) exhibit different melting ranges. X-ray diffraction can identify polymorphs .

- Measurement Methods : Differential scanning calorimetry (DSC) provides more accurate data than capillary methods .

Application: What role does this compound play in synthesizing bioactive molecules or materials?

Answer:

- Pharmaceutical Intermediates : It serves as a precursor for antipsychotic agents, where the aldehyde group undergoes reductive amination to introduce amine functionalities .

- Coordination Chemistry : The compound forms metal complexes (e.g., with Cu²⁺ or Pd²⁺) for catalytic applications or luminescent materials .

- Polymer Science : Incorporation into conjugated polymers enhances electron-deficient properties, useful in organic semiconductors .

Methodological Challenge: What strategies mitigate decomposition of this compound under storage or reaction conditions?

Answer:

- Storage : Keep at 0–4°C in amber vials under inert gas (N₂/Ar) to prevent oxidation or light-induced degradation .

- Reaction Solvents : Use anhydrous DMF or THF to avoid hydrolysis of the aldehyde group.

- Stabilizers : Add radical inhibitors (e.g., BHT) during free-radical reactions to prevent halogen loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.